molecular formula C16H19N5O3 B2698461 4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034576-38-8

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2698461
CAS No.: 2034576-38-8
M. Wt: 329.36
InChI Key: QHQNVLLOIABLPS-UHFFFAOYSA-N
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Description

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a specialty chemical compound offered For Research Use Only (RUO). This molecule features a 1,3,5-triazine core, a structure recognized in organic synthesis for its utility in facilitating condensation reactions. Its structural analogy to known coupling agents, such as DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), suggests its primary research value lies in promoting amide bond formation between carboxylic acids and amines . This mechanism is particularly valuable in polymer science and materials chemistry for crosslinking and modifying biopolymers. For instance, triazine-based activators like DMTMM have been successfully used to crosslink carboxymethyl cellulose (CMC) with aliphatic diamines, creating robust films with enhanced mechanical strength and superior water vapor barrier properties, which are critical for developing sustainable food packaging materials . A key advantage of this class of reagents is the formation of non-toxic, water-soluble by-products, which simplifies purification and makes the process more environmentally benign compared to other coupling agents . Researchers can leverage this compound to develop novel polymeric networks, modify biomacromolecules, and synthesize complex peptides or other amide-linked structures, providing a powerful tool for advancing projects in biomaterials and synthetic chemistry.

Properties

IUPAC Name

4-acetyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10(22)11-5-7-12(8-6-11)14(23)17-9-13-18-15(21(2)3)20-16(19-13)24-4/h5-8H,9H2,1-4H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQNVLLOIABLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and methanol under controlled conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced by reacting the triazine intermediate with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Triazine-Based Sulfonylurea Herbicides ()

Triazine derivatives are widely employed as herbicides. Key analogs from include:

Compound Name R₁ (Position 4) R₂ (Position 6) Core Structure Use
Metsulfuron methyl ester Methoxy Methyl 1,3,5-Triazin-2-yl Herbicide
Ethametsulfuron methyl ester Ethoxy Methylamino 1,3,5-Triazin-2-yl Herbicide
Triflusulfuron methyl ester Dimethylamino Trifluoroethoxy 1,3,5-Triazin-2-yl Herbicide
Target Compound Dimethylamino Methoxy 1,3,5-Triazin-2-yl Unspecified

Key Observations :

  • The dimethylamino group in the target compound (vs. methoxy/ethoxy in others) may enhance solubility in polar solvents due to its strong electron-donating nature.

Triazine-Linked Sulfonamides and Ureas ()

Compounds in and feature methylthio or methyl linkages to sulfonamide or imidazolidin-2-ylidene groups, while describes a triazine-urea derivative:

  • Ureido-linked morpholino-triazines (e.g., Compound 24 in ): The urea bridge introduces hydrogen-bonding capacity, whereas the target’s acetyl-benzamide may favor hydrophobic interactions .

Comparison with Analog Syntheses

  • Sulfonylurea herbicides (): Typically synthesized via nucleophilic substitution on chlorotriazines, contrasting with the target’s benzamide coupling .
  • Methylthio-sulfonamides (): Utilize ethyl bromoacetate and TEA for thioether formation, a step absent in the target’s likely synthesis .

Electronic Effects

  • Acetyl-benzamide : The acetyl group may reduce basicity compared to unmodified benzamides, altering pharmacokinetic profiles.

Solubility and LogP

  • The dimethylamino group likely improves water solubility relative to methyl or trifluoroethoxy substituents (e.g., triflusulfuron).
  • LogP predictions (estimated): Higher than sulfonylureas due to the hydrophobic benzamide but lower than morpholino-ureas () .

Biological Activity

4-acetyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety linked to a triazine ring. Its molecular formula is C14H17N5O3C_{14}H_{17}N_{5}O_{3}, with a molecular weight of approximately 335.38 g/mol. The presence of the triazine ring is crucial as it contributes to the compound's biological activity.

PropertyValue
Molecular FormulaC14H17N5O3C_{14}H_{17}N_{5}O_{3}
Molecular Weight335.38 g/mol
StructureContains triazine and benzamide moieties

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes and are targeted by anti-inflammatory drugs.
  • Receptor Interaction : The compound may interact with various cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
  • DNA/RNA Interaction : It has the potential to intercalate with DNA or RNA strands, influencing transcription and translation processes.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit potent anticancer properties by inhibiting receptor tyrosine kinases (RTKs). A study demonstrated that benzamide derivatives could inhibit multiple RTKs involved in cancer progression . Specifically, the inhibition of EGFR and other kinases was observed, suggesting that this compound may have similar effects.

Insecticidal and Herbicidal Properties

The compound's triazine component is associated with herbicidal activity. It functions by inhibiting specific metabolic pathways in target organisms. Research on related compounds has shown effective insecticidal properties against various pests through similar mechanisms.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that certain analogues exhibited high potency against solid tumors through targeted inhibition of kinases involved in tumor growth .

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of related compounds in reducing tumor size and improving survival rates in cancer-bearing mice. These findings support the potential of this compound as a therapeutic agent.

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